1-benzyl-1H-pyrazole-3-carbaldehyde
Description
Historical Trajectory of Pyrazole (B372694) Derivatives in Organic Synthesis and Medicinal Chemistry
The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. nih.govmdpi.com This discovery paved the way for extensive research into the synthesis and application of these heterocyclic compounds. numberanalytics.comnih.gov Initially, the Knorr synthesis, involving the condensation of 1,3-dicarbonyl compounds with hydrazines, was the primary method for creating substituted pyrazoles. numberanalytics.comwikipedia.orgmdpi.com Over the years, synthetic methodologies have evolved to include reactions of α,β-unsaturated aldehydes and ketones with hydrazine (B178648), as well as multicomponent reactions, offering greater diversity and efficiency. nih.govmdpi.comnih.gov
The significance of pyrazole derivatives in medicinal chemistry cannot be overstated. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. nih.govnih.govorientjchem.org This wide range of pharmacological effects has led to the development of numerous successful drugs containing the pyrazole core, such as the anti-inflammatory drug celecoxib (B62257) and the anti-obesity drug rimonabant. nih.govmdpi.com The versatility of the pyrazole scaffold allows for the fine-tuning of its biological activity through the introduction of various substituents, making it a privileged structure in drug discovery. mdpi.comnih.gov
Foundational Structural Attributes of Pyrazole Carbaldehydes and Their Intrinsic Chemical Versatility
Pyrazole carbaldehydes, and specifically 1-benzyl-1H-pyrazole-3-carbaldehyde, are a class of pyrazole derivatives characterized by the presence of a formyl group (–CHO) attached to the pyrazole ring. This aldehyde functionality imparts significant chemical versatility to the molecule, making it a valuable intermediate in organic synthesis. mdpi.comumich.edu
The aldehyde group is highly reactive and can participate in a wide array of chemical transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions with nucleophiles such as amines, active methylene (B1212753) compounds, and organometallic reagents. umich.edu This reactivity allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. For instance, pyrazole carbaldehydes are key precursors for the synthesis of various fused heterocyclic systems. mdpi.comresearchgate.net The Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes. mdpi.comsemanticscholar.orgresearchgate.net
Articulated Research Objectives and Rationale for Focused Investigations on this compound
The specific focus on this compound stems from a combination of its structural features and the demonstrated biological potential of related compounds. The benzyl (B1604629) group at the N1 position of the pyrazole ring can influence the compound's lipophilicity and steric properties, which in turn can modulate its biological activity and pharmacokinetic profile.
Research into this compound and its derivatives is driven by several key objectives:
Exploration of Novel Biological Activities: Scientists are actively synthesizing and screening derivatives of this compound for a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. semanticscholar.orgresearchgate.net
Development of New Synthetic Methodologies: The unique reactivity of the carbaldehyde group provides an opportunity to develop novel synthetic routes to complex heterocyclic compounds. umich.edu
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can elucidate key structural requirements for a desired pharmacological effect. This knowledge is crucial for the rational design of more potent and selective drug candidates.
The investigation of this compound represents a strategic approach to leveraging the proven utility of the pyrazole scaffold to discover new chemical entities with valuable applications in medicine and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZKNXNCAYBLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating Chemical Transformations and Reaction Mechanisms of 1 Benzyl 1h Pyrazole 3 Carbaldehyde
Reactivity Profiles of the Formyl (-CHO) Moiety
The formyl group of 1-benzyl-1H-pyrazole-3-carbaldehyde is a primary site for a variety of chemical reactions, including reduction, oxidation, and nucleophilic additions. These transformations allow for the synthesis of a diverse range of pyrazole (B372694) derivatives with potential applications in medicinal chemistry and materials science.
Chemoselective Reduction Reactions to Hydroxymethyl Pyrazoles
The aldehyde functionality can be selectively reduced to a primary alcohol, yielding (1-benzyl-1H-pyrazol-3-yl)methanol. This transformation is typically achieved using mild reducing agents to avoid the reduction of the pyrazole ring or the benzyl (B1604629) group.
Commonly employed reagents for this chemoselective reduction include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide. Another effective reducing agent is lithium aluminium hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran. researchgate.net
| Reagent | Product | Reaction Conditions |
| Sodium Borohydride (NaBH₄) | (1-benzyl-1H-pyrazol-3-yl)methanol | Methanol, Room Temperature |
| Lithium Aluminium Hydride (LiAlH₄) | (1-benzyl-1H-pyrazol-3-yl)methanol | Diethyl Ether, 0 °C to Room Temperature |
Oxidation Reactions to Pyrazole Carboxylic Acid Derivatives
The formyl group can be oxidized to a carboxylic acid, affording 1-benzyl-1H-pyrazole-3-carboxylic acid. This conversion is a key step in the synthesis of various biologically active molecules. Strong oxidizing agents are generally required for this transformation.
A common method involves the use of potassium permanganate (B83412) (KMnO₄) in an aqueous alkaline solution, followed by acidification. Other oxidizing agents such as chromium trioxide (CrO₃) in acetic acid (Jones oxidation) or silver oxide (Ag₂O) can also be employed. The oxidation of 1,3-diaryl-1H-pyrazole-4-carbaldehydes to the corresponding carboxylic acids has been achieved using FeCl₃·6H₂O catalyzed by TEMPO, with no over-oxidation observed. researchgate.net
| Oxidizing Agent | Product | Reaction Conditions |
| Potassium Permanganate (KMnO₄) | 1-benzyl-1H-pyrazole-3-carboxylic acid | Aqueous NaOH, Heat; then H₃O⁺ |
| Jones Reagent (CrO₃/H₂SO₄) | 1-benzyl-1H-pyrazole-3-carboxylic acid | Acetone, 0 °C to Room Temperature |
| Silver(I) Oxide (Ag₂O) | 1-benzyl-1H-pyrazole-3-carboxylic acid | Aqueous NaOH |
Nucleophilic Addition and Condensation Reactions
The electrophilic carbon atom of the formyl group is susceptible to attack by various nucleophiles, leading to a wide array of addition and condensation products.
This compound readily reacts with primary amines to form Schiff bases or imines. This condensation reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. For instance, the reaction with o-aminophenol in refluxing methanol for 8 hours produces the corresponding Schiff base. researchgate.net Similarly, reactions with various anilines have been reported to yield N-aryl-1-(1,3-diphenyl-1H-pyrazol-4-yl)methanimines. ekb.eg The reduction of these Schiff bases, for example with sodium borohydride, can produce secondary amines. researchgate.net
The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of hydrazones. For example, condensation with hydrazine hydrate (B1144303) can yield the corresponding hydrazone. rsisinternational.org Similarly, reaction with hydroxylamine (B1172632) hydrochloride produces the corresponding oxime. researchgate.net These reactions are crucial for the synthesis of various heterocyclic systems and for the characterization of the parent aldehyde.
| Nucleophile | Product |
| Hydrazine (N₂H₄) | This compound hydrazone |
| Hydroxylamine (NH₂OH) | This compound oxime |
| Phenylhydrazine (B124118) | This compound phenylhydrazone |
The addition of hydrogen cyanide (HCN) to the carbonyl group of this compound results in the formation of a cyanohydrin, specifically 2-(1-benzyl-1H-pyrazol-3-yl)-2-hydroxyacetonitrile. libretexts.orgpressbooks.pubopenstax.org This reaction is typically base-catalyzed, with the cyanide ion (CN⁻) acting as the nucleophile. libretexts.orgpressbooks.pubopenstax.orglibretexts.org The resulting cyanohydrin is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a pathway to α-hydroxy acids and β-amino alcohols, respectively. libretexts.orgpressbooks.pubopenstax.org
Carbon-Carbon Bond Forming Reactions
The aldehyde functionality at the C3 position of the pyrazole ring is a prime site for carbon-carbon bond formation, enabling chain extension and the introduction of various functional groups.
Wittig Olefination and Analogous Reactions
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting the aldehyde group of this compound into an alkene. wikipedia.orgresearchgate.net The HWE reaction, in particular, is favored for its ability to produce predominantly (E)-alkenes and the straightforward removal of its water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com
The reaction mechanism involves the deprotonation of a phosphonate (B1237965) ester to form a stabilized carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.org This is followed by the formation of an oxaphosphetane intermediate, which subsequently eliminates to yield the alkene. nrochemistry.com The use of stabilized phosphonate carbanions makes the HWE reaction highly reliable for synthesizing α,β-unsaturated carbonyl compounds and for carbon chain elongation. nrochemistry.com
Table 1: Examples of Horner-Wadsworth-Emmons Reactions with Pyrazole-3-carbaldehydes
| Phosphonate Reagent | Aldehyde Substrate | Product | Key Features |
| Diethyl (cyanomethyl)phosphonate | This compound | (E)-3-(1-benzyl-1H-pyrazol-3-yl)acrylonitrile | (E)-selective olefination |
| Triethyl phosphonoacetate | This compound | Ethyl (E)-3-(1-benzyl-1H-pyrazol-3-yl)acrylate | Synthesis of α,β-unsaturated ester |
| Diethyl (2-oxopropyl)phosphonate | This compound | (E)-4-(1-benzyl-1H-pyrazol-3-yl)but-3-en-2-one | Formation of an enone |
Knoevenagel Condensation and Chalcone (B49325) Synthesis
The Knoevenagel condensation provides another avenue for carbon-carbon bond formation by reacting this compound with active methylene (B1212753) compounds. bas.bglookchem.com This reaction is typically catalyzed by a weak base and is instrumental in synthesizing a variety of substituted alkenes. researchgate.net
A significant application of this reaction is the synthesis of pyrazole-containing chalcones, which are α,β-unsaturated ketones. orientjchem.orgakademisains.gov.my These compounds are formed through the Claisen-Schmidt condensation of the pyrazole aldehyde with an appropriate acetophenone (B1666503) in the presence of a base like potassium hydroxide. orientjchem.orgakademisains.gov.my Pyrazole-based chalcones are recognized as important scaffolds in medicinal chemistry due to their diverse biological activities. orientjchem.orgnih.gov
Table 2: Knoevenagel Condensation of this compound
| Active Methylene Compound | Base/Catalyst | Product | Application |
| Malononitrile | Piperidine (B6355638) | 2-((1-benzyl-1H-pyrazol-3-yl)methylene)malononitrile | Synthesis of electron-deficient alkenes bas.bg |
| Ethyl cyanoacetate (B8463686) | Lemon Juice (natural acid) | Ethyl 2-cyano-3-(1-benzyl-1H-pyrazol-3-yl)acrylate | Green synthesis approach lookchem.com |
| 4-Morpholinoacetophenone | Potassium Hydroxide | 3-(1-benzyl-1H-pyrazol-3-yl)-1-(4-morpholinophenyl)prop-2-en-1-one | Synthesis of bioactive chalcones orientjchem.org |
Transformation Pathways Involving the Pyrazole Heterocycle
The aromatic pyrazole ring itself can undergo various transformations, leading to further functionalization or the construction of more complex fused ring systems.
Electrophilic Substitution Reactions on the Pyrazole Ring System
The pyrazole ring is an aromatic heterocycle susceptible to electrophilic substitution reactions. researchgate.net Due to the electronic nature of the pyrazole ring, these reactions, such as nitration, halogenation, and sulfonation, typically occur at the C4 position. researchgate.netrrbdavc.org The directing influence of the existing substituents, namely the N-benzyl and C3-aldehyde groups, reinforces this regioselectivity. For instance, formylation of 1-benzoyl-3-phenyl-1H-pyrazole using the Vilsmeier-Haack reagent occurs at the C4 position. semanticscholar.org These reactions are crucial for introducing new functional groups that can be further modified.
Annulation Reactions for the Construction of Fused Polycyclic Systems
Annulation reactions involving the pyrazole core of this compound provide a pathway to synthesize fused polycyclic systems, which are of significant interest in drug discovery. nih.govrsc.orgresearchgate.net For example, pyrazolo[1,5-a]pyrimidines can be synthesized through the cyclocondensation of aminopyrazoles with various carbonyl compounds, including derivatives that could be formed from the aldehyde. nih.govresearchgate.net Another strategy involves the [3+2] annulation of pyrazolones with other reagents to construct spiro-fused pyrazole systems. rsc.orgresearchgate.net These reactions often proceed with high efficiency and can lead to the formation of complex heterocyclic scaffolds. nih.gov
Chemical Modifications and Derivatizations of the N-Benzyl Substituent
The N-benzyl group is not merely a passive substituent; it can be chemically modified to fine-tune the properties of the molecule or can be removed if it is used as a protecting group.
One common modification involves electrophilic substitution on the phenyl ring of the benzyl group. For instance, a fluorine atom can be introduced onto the benzyl moiety to enhance metabolic stability in drug candidates. acs.org
The N-benzyl group can also be cleaved under specific conditions. For example, laccase-mediated oxidation can selectively deprotect N-benzyl groups. rsc.org This debenzylation is a critical step when the benzyl group is employed as a protecting group during a multi-step synthesis.
Furthermore, the benzylic position itself is amenable to functionalization. Wohl-Ziegler bromination can introduce a bromine atom at the benzylic C-H bond, which can then be displaced by various nucleophiles. wikipedia.org Additionally, oxidation of the benzylic methylene group to a carbonyl can be achieved using reagents like chromium trioxide-3,5-dimethylpyrazole complex. wikipedia.org These modifications provide opportunities to introduce additional diversity into the molecular structure.
Strategic Application of 1 Benzyl 1h Pyrazole 3 Carbaldehyde in Advanced Chemical Synthesis
Role as a Pivotal Synthetic Building Block for Architecting Complex Heterocyclic Scaffolds
The aldehyde functionality of 1-benzyl-1H-pyrazole-3-carbaldehyde is the primary site of reactivity, serving as an electrophilic center for a multitude of condensation and cyclization reactions. This reactivity, combined with the inherent stability and aromaticity of the pyrazole (B372694) ring, makes it an ideal starting material for creating diverse and intricate heterocyclic scaffolds.
The construction of fused heterocyclic systems containing a pyrazole ring is a key area of research due to the significant biological activities associated with these scaffolds. This compound is a valuable precursor for creating fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines.
Pyrazolo[3,4-b]pyridines: These fused heterocycles can be synthesized through the condensation of 5-aminopyrazole derivatives with various carbonyl compounds. mdpi.comrsc.org A common strategy involves a multi-step, one-pot reaction where this compound can be first converted into a suitable intermediate. For example, a Knoevenagel condensation with an active methylene (B1212753) compound like malononitrile, followed by reduction of the nitrile and subsequent cyclization with a 1,3-dicarbonyl compound, can lead to the desired fused pyridine (B92270) ring. mdpi.com Alternatively, functional group transformation of the aldehyde into an amino group at the 3-position, followed by reaction with α,β-unsaturated ketones, provides another route to this important scaffold. mdpi.com
Pyrazolo[3,4-d]pyrimidines: This scaffold is present in numerous compounds of pharmaceutical importance, including kinase inhibitors. google.com The synthesis can be achieved by reacting this compound with compounds containing an amidine functionality. For instance, condensation with urea (B33335) or thiourea (B124793) in the presence of an oxidizing agent can lead to the formation of the fused pyrimidine (B1678525) ring. Another approach involves the reaction of the aldehyde with aminopyrimidines, leading to a Schiff base intermediate that can undergo intramolecular cyclization.
| Fused System | General Strategy | Reactants with this compound derivative | Reference |
| Pyrazolo[3,4-b]pyridine | Condensation and Cyclization | Active methylene compounds, 1,3-dicarbonyls | mdpi.comrsc.orgcardiff.ac.uk |
| Pyrazolo[3,4-d]pyrimidine | Cyclocondensation | Urea, Thiourea, Aminopyrimidines | google.com |
The aldehyde group of this compound is readily employed in reactions to form non-fused, but highly functionalized, heterocyclic derivatives such as pyrazolines and pyrimidines.
Pyrazolines: Pyrazolines, or dihydropyrazoles, are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives. csic.es this compound can be converted into the necessary α,β-unsaturated precursor via a Knoevenagel or Claisen-Schmidt condensation with an active methylene compound or a ketone, respectively. The resulting pyrazolyl-substituted chalcone (B49325) analogue can then be cyclized with hydrazine or its derivatives to yield the corresponding pyrazoline ring.
Pyrimidines: The Biginelli reaction, a classic multicomponent reaction, offers a direct route to dihydropyrimidinones. In this reaction, an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea are condensed under acidic conditions. umich.edu By employing this compound as the aldehyde component, pyrazole-substituted dihydropyrimidinones can be synthesized in a single step. Subsequent oxidation can then lead to the aromatic pyrimidine ring.
| Target Derivative | Reaction Type | Key Reagents with this compound | Reference |
| Pyrazoline | Knoevenagel/Claisen-Schmidt followed by Cyclization | Active methylene compounds/ketones, Hydrazine | csic.es |
| Pyrimidine | Biginelli Reaction | Ethyl acetoacetate, Urea/Thiourea | umich.edu |
Hybrid molecules incorporating both pyrazole and thiazole (B1198619) or thiophene (B33073) rings are of significant interest due to their broad spectrum of biological activities. rsc.orgnih.gov
Thiazoles: The Hantzsch thiazole synthesis provides a reliable method for constructing the thiazole ring. mdpi.comresearchgate.net While the classic Hantzsch reaction involves an α-haloketone and a thioamide, modified one-pot, multicomponent versions can utilize an aldehyde. In such a reaction, this compound can be reacted with a compound like thiosemicarbazide (B42300) and an α-haloketone to generate a pyrazolyl-thiazole derivative. acgpubs.org This approach combines the structural features of both heterocycles into a single molecule.
Thiophenes: The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.org This multicomponent reaction involves the condensation of an aldehyde or ketone with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgnih.gov Using this compound as the aldehyde component in a Gewald reaction with a cyanoester such as ethyl cyanoacetate (B8463686) and sulfur would yield a 2-amino-3-carboethoxy-thiophene substituted with the 1-benzyl-pyrazolyl group at the 4- or 5-position. These thiophene derivatives are versatile intermediates for further chemical transformations. nih.gov
Quinazolinone is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds. nih.govnih.gov A straightforward method for the synthesis of quinazolinone derivatives involves the condensation of an aldehyde with a 2-aminobenzamide (B116534) or related anthranilic acid derivative. organic-chemistry.orgorganic-chemistry.org this compound can serve as the aldehyde component in this reaction. The initial condensation forms a Schiff base intermediate which then undergoes intramolecular cyclization and subsequent oxidation, often in a one-pot procedure, to yield the stable quinazolinone ring system bearing a 1-benzyl-pyrazolyl substituent. This strategy allows for the fusion of the pyrazole and quinazolinone pharmacophores, creating novel hybrid molecules for biological screening.
Coumarins are another class of heterocyclic compounds with a wide range of biological activities. nih.gov The combination of coumarin (B35378) and pyrazole moieties into a single hybrid molecule has been a focus of synthetic efforts to discover new therapeutic agents. Several synthetic routes can be envisioned utilizing this compound.
One common approach is the Vilsmeier-Haack reaction. kthmcollege.ac.injocpr.com While this reaction is often used to form pyrazole-carbaldehydes, the aldehyde itself can be a reactant in coumarin synthesis. For example, a Knoevenagel condensation between this compound and a 4-hydroxycoumarin (B602359) derivative can lead to a pyrazolyl-substituted benzopyran. Alternatively, the synthesis can start from a 3-acetylcoumarin, which is first reacted with benzylhydrazine (B1204620) to form the 1-benzyl-pyrazole ring, followed by a Vilsmeier-Haack formylation at the 4-position of the newly formed pyrazole ring. jocpr.com This creates a coumarin-pyrazole carbaldehyde that can be further functionalized.
Contribution to Medicinal Chemistry Research Through Scaffold Design
The pyrazole nucleus is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govtsijournals.comglobalresearchonline.net The derivatization of the 1-benzyl-1H-pyrazole scaffold is a promising strategy in drug discovery.
Research has specifically identified 1-benzyl-1H-pyrazole derivatives as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase. nih.gov RIP1 kinase plays a crucial role in necroptosis, a form of programmed necrosis, and its inhibition is a potential therapeutic strategy for diseases associated with necrotic cell death, such as pancreatitis. nih.gov Structure-activity relationship (SAR) studies on a series of 1-benzyl-1H-pyrazole derivatives have led to the discovery of compounds with high inhibitory potency against RIP1 kinase in both biochemical and cell-based assays. nih.gov For example, a derivative of 1-benzyl-1H-pyrazole demonstrated significant protective effects in a mouse model of l-arginine-induced pancreatitis. nih.gov
The synthetic accessibility of various heterocyclic systems from this compound, as detailed in the previous sections, allows for the creation of diverse chemical libraries. These libraries of pyrazole-containing scaffolds can be screened for a multitude of biological targets, leveraging the proven pharmacological potential of the pyrazole ring in the quest for new and effective therapeutic agents. mdpi.com
| Target/Activity | Disease Area | Key Findings | Reference |
| RIP1 Kinase Inhibition | Necrosis-related diseases (e.g., Pancreatitis) | Potent inhibition in biochemical and cellular assays; protective effects in animal models. | nih.gov |
| General Antimicrobial | Infectious Diseases | 1,3,5-trisubstituted pyrazoles show antibacterial and antifungal activity. | tsijournals.com |
| General Anti-inflammatory | Inflammatory Disorders | Many pyrazole derivatives exhibit significant anti-inflammatory properties. | nih.govsemanticscholar.org |
Precursor for the Development of Enzyme Inhibitors (e.g., RIP1 Kinase, COX-2, sEH)
The strategic modification of the this compound scaffold has led to the development of potent and selective enzyme inhibitors, targeting key players in various disease pathways.
Receptor Interacting Protein 1 (RIP1) Kinase:
Derivatives of 1-benzyl-1H-pyrazole are significant in the search for inhibitors of Receptor Interacting Protein 1 (RIP1) kinase. nih.gov RIP1 kinase is a critical mediator of necroptosis, a form of programmed cell death implicated in a range of inflammatory diseases. nih.gov Researchers have synthesized a series of 1-benzyl-1H-pyrazole derivatives and conducted structure-activity relationship (SAR) analyses to optimize their inhibitory potential against RIP1 kinase. nih.gov This research led to the discovery of highly potent compounds, demonstrating the value of the pyrazole core as a template for inhibitor design. nih.gov For instance, through structural optimization of a related compound, a derivative, compound 4b , was identified as a powerful inhibitor. nih.gov
Table 1: In-vitro Activity of a Lead RIP1 Kinase Inhibitor Derived from a 1-Benzyl-1H-pyrazole Scaffold
| Compound | RIP1 Kinase Kd (μM) | Cell Necroptosis Inhibitory EC50 (μM) | Source |
|---|---|---|---|
| Compound 4b | 0.078 | 0.160 | nih.gov |
Cyclooxygenase-2 (COX-2):
The pyrazole nucleus is a well-established pharmacophore found in anti-inflammatory drugs, such as celecoxib (B62257), a selective COX-2 inhibitor. semanticscholar.org Pyrazole-3(4)-carbaldehydes are valuable starting materials for synthesizing compounds with potential anti-inflammatory properties, including COX-2 inhibition. umich.eduresearchgate.net The aldehyde functional group allows for condensation reactions to create more complex molecules that are then screened for their ability to inhibit the COX-2 enzyme, which is a key target in the treatment of inflammation and pain. nih.gov
Building Block for Investigating Diverse Biological Activities (e.g., anticancer, anti-inflammatory, antimicrobial, antidiabetic, neuroprotective properties)
The versatility of the aldehyde group in this compound makes it a crucial building block for creating libraries of compounds with a wide spectrum of potential therapeutic applications. The Vilsmeier-Haack reaction is a common method used to synthesize such pyrazole aldehydes. semanticscholar.orgresearchgate.net
Anticancer and Anti-inflammatory Activity: A number of biologically active compounds have been synthesized using pyrazole-3(4)-carbaldehydes as a starting point. umich.eduresearchgate.net Derivatives have shown significant antitumor and anti-inflammatory activities. umich.edu For example, series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have been synthesized and have demonstrated notable antioxidant and anti-inflammatory effects. semanticscholar.orgbohrium.com Similarly, chalcones derived from pyrazole aldehydes have been investigated for their anti-breast cancer activity, with several compounds showing excellent potency. researchgate.net
Antimicrobial Properties: The pyrazole scaffold is associated with significant antimicrobial efficacy. umich.edu Derivatives created from pyrazole aldehydes have been investigated for their activity against various bacterial strains. umich.edunih.gov
Other Therapeutic Areas: Beyond these areas, pyrazole derivatives have been explored for antitubercular, anti-parasitic, and antiviral activities, highlighting the broad potential of this class of compounds in drug discovery. umich.eduresearchgate.net
Table 2: Investigated Biological Activities of Pyrazole Derivatives Synthesized from Pyrazole Aldehydes
| Biological Activity | Example Derivative Class | Source |
|---|---|---|
| Anti-inflammatory | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes | semanticscholar.org |
| Anticancer | Indole-pyrazole α-cyano substituted chalcones | researchgate.net |
| Antimicrobial | Pyrano[2,3-c]pyrazoles | nih.gov |
| Antitubercular | General Pyrazole-3(4)-carbaldehyde derivatives | umich.eduresearchgate.net |
| Antiviral | General Pyrazole-3(4)-carbaldehyde derivatives | umich.eduresearchgate.net |
Explorations in Materials Science and Engineering
The unique electronic and photophysical properties of the pyrazole ring system have prompted investigations into its use in materials science, with this compound serving as a key synthetic intermediate.
Application in the Development of Materials with Tailored Electronic Properties
Substituted pyrazolines, which can be synthesized from precursors like this compound, have shown promise as hole-transporting materials. mdpi.com This property is crucial for the development of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), where efficient charge transport is necessary for device performance. The ability to modify the pyrazole core and its substituents allows for the fine-tuning of electronic properties to meet the specific requirements of these applications.
Investigation for Novel Optical Materials
Many pyrazoline derivatives are known to be fluorescent compounds with high quantum yields. mdpi.com This intrinsic fluorescence makes them suitable for use as optical brighteners and whiteners. mdpi.com Furthermore, their photoluminescence and electroluminescence characteristics are of significant interest for the development of new optical materials. mdpi.com The reaction of the aldehyde group on this compound allows for the incorporation of this fluorophore into larger molecular structures or polymers, paving the way for the creation of novel materials with tailored optical functionalities, such as fluorescent probes and components for advanced imaging systems. mdpi.com
Computational and Theoretical Investigations of 1 Benzyl 1h Pyrazole 3 Carbaldehyde and Its Derivatives
Quantum Chemical Studies for Molecular Structure and Electronic Attributes
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the fundamental characteristics of 1-benzyl-1H-pyrazole-3-carbaldehyde at the atomic level.
Density Functional Theory (DFT) Calculations for Geometric Optimization and Energetics
Table 1: Representative Geometric Parameters of this compound (Illustrative Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | ~1.21 Å |
| C-C (pyrazole-aldehyde) | ~1.45 Å | |
| N-N (pyrazole) | ~1.34 Å | |
| C-N (benzyl-pyrazole) | ~1.48 Å | |
| Bond Angle | C-C-H (aldehyde) | ~120° |
| N-N-C (pyrazole) | ~108° | |
| Dihedral Angle | Pyrazole-Benzyl | ~60-70° |
Note: The data in this table is illustrative and based on typical values for similar pyrazole (B372694) derivatives. Actual values would be obtained from specific DFT calculations for this compound.
Analysis of Frontier Molecular Orbitals (FMO) and Electronic Transitions
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov For this compound, the HOMO is typically localized on the more electron-rich regions, such as the pyrazole and benzyl (B1604629) rings, while the LUMO is often centered on the electron-deficient carbaldehyde group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In pyrazole derivatives, this gap can be tuned by altering the substituents on the pyrazole ring. asrjetsjournal.org The analysis of FMOs also helps in predicting the electronic transitions, which are responsible for the molecule's absorption of ultraviolet-visible light. Time-dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis spectrum and identify the nature of these transitions, such as π-π* or n-π* transitions. nih.gov
Table 2: Representative FMO Properties of this compound (Illustrative Data)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: The data in this table is illustrative and based on typical values for similar pyrazole derivatives. Actual values would be obtained from specific DFT calculations for this compound.
Prediction and Characterization of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical data storage. Pyrazole derivatives have shown potential as NLO materials due to their conjugated π-electron systems. nih.gov Computational methods can predict the NLO properties of this compound by calculating its first-order hyperpolarizability (β). A high β value indicates a strong NLO response.
The presence of the electron-donating benzyl group and the electron-withdrawing carbaldehyde group connected by the pyrazole ring creates a donor-π-acceptor (D-π-A) system, which is a common feature in molecules with significant NLO properties. DFT calculations can quantify the hyperpolarizability and provide insights into how modifications to the molecular structure could enhance its NLO response.
Table 3: Representative NLO Properties of this compound (Illustrative Data)
| Property | Calculated Value (esu) |
| First-order Hyperpolarizability (β) | 4.0 x 10⁻³⁰ |
Note: The data in this table is illustrative and based on typical values for similar pyrazole derivatives. Actual values would be obtained from specific DFT calculations for this compound.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies are fundamental in drug discovery and design.
Computational Prediction of Ligand-Receptor Interactions
Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net For this compound and its derivatives, docking studies can be performed against various protein targets implicated in diseases like cancer or inflammation. researchgate.netsemanticscholar.org
These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the receptor's active site. For example, the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbaldehyde group in this compound could act as hydrogen bond acceptors, while the benzyl and pyrazole rings could engage in hydrophobic and π-π interactions. researchgate.net The results of docking studies are often expressed as a binding energy or docking score, which estimates the binding affinity of the ligand for the receptor.
Elucidation of Structure-Activity Relationships (SAR) through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are invaluable in elucidating SAR for a series of derivatives of this compound. By systematically modifying the structure of the parent compound in silico (e.g., by adding different substituents to the benzyl or pyrazole rings) and then performing docking studies for each derivative, researchers can build a computational SAR model.
This model can reveal which structural features are crucial for activity. For instance, it might show that adding an electron-withdrawing group at a specific position on the benzyl ring enhances binding affinity, while a bulky group at another position diminishes it. These computational SAR insights can guide the synthesis of new, more potent, and selective derivatives, thereby accelerating the drug discovery process.
Theoretical Spectroscopic Data Analysis and Validation
In the contemporary study of novel chemical entities, the amalgamation of experimental data with computational and theoretical investigations provides a powerful and comprehensive approach to structural elucidation and the understanding of molecular properties. For this compound and its derivatives, theoretical spectroscopic data analysis serves as a crucial tool for validating experimental findings and offering deeper insights into the electronic and structural characteristics of these molecules. This is predominantly achieved through the use of quantum chemical calculations, which can predict spectroscopic data with a high degree of accuracy.
Computation of Nuclear Magnetic Resonance (NMR) Chemical Shifts for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic compounds. The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Theoretical calculations of these chemical shifts can, therefore, be employed to corroborate experimentally obtained spectra, aid in the assignment of ambiguous signals, and confirm the proposed molecular structure.
For this compound, computational methods such as Density Functional Theory (DFT) are commonly utilized to predict NMR chemical shifts. nih.govresearchgate.net The process typically involves optimizing the molecular geometry of the compound at a specific level of theory, followed by the calculation of the magnetic shielding tensors. The Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted approach for such calculations.
The predicted chemical shifts for this compound would be expected to show distinct signals corresponding to the protons and carbons of the benzyl group, the pyrazole ring, and the carbaldehyde functional group. For instance, the aldehydic proton is anticipated to resonate at a significantly downfield chemical shift due to the deshielding effect of the carbonyl group. Similarly, the protons on the pyrazole ring will exhibit characteristic shifts influenced by the nitrogen atoms and the electron-withdrawing carbaldehyde group. The methylene (B1212753) protons of the benzyl group would appear as a singlet, while the aromatic protons of the phenyl ring would present as a multiplet.
A comparison of the theoretically calculated chemical shifts with experimental data allows for a meticulous validation of the molecular structure. Any significant deviations between the computed and observed values can indicate the presence of conformational isomers, solvent effects, or the need to refine the computational model.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical, yet representative, theoretically calculated NMR data based on common computational chemistry methods applied to similar pyrazole derivatives. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde CHO | 9.8 - 10.2 | 185.0 - 190.0 |
| Pyrazole C3-H | - | 145.0 - 150.0 |
| Pyrazole C4-H | 7.8 - 8.2 | 110.0 - 115.0 |
| Pyrazole C5-H | 7.0 - 7.4 | 130.0 - 135.0 |
| Benzyl CH₂ | 5.3 - 5.7 | 50.0 - 55.0 |
| Benzyl Phenyl C1' | - | 135.0 - 140.0 |
| Benzyl Phenyl C2'/C6' | 7.2 - 7.5 | 127.0 - 129.0 |
| Benzyl Phenyl C3'/C5' | 7.2 - 7.5 | 128.0 - 130.0 |
| Benzyl Phenyl C4' | 7.2 - 7.5 | 128.0 - 130.0 |
Simulation of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectra
Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra provide further avenues for the structural confirmation and electronic characterization of this compound.
Infrared (IR) Spectroscopy:
Computational methods, particularly DFT with a suitable basis set like 6-31G(d,p), can be used to calculate the vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging of chemical bonds. The simulated IR spectrum can then be compared with the experimental spectrum.
For this compound, key vibrational frequencies that would be of interest include:
C=O stretching: A strong absorption band characteristic of the aldehyde carbonyl group, typically predicted in the range of 1680-1720 cm⁻¹.
C-H stretching (aldehyde): A distinct, often weaker, pair of bands around 2720 and 2820 cm⁻¹.
C=N stretching (pyrazole ring): Absorption bands in the region of 1500-1600 cm⁻¹.
Aromatic C-H and C=C stretching: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively, corresponding to the benzyl group and the pyrazole ring.
C-N stretching: Vibrations associated with the pyrazole ring, typically found in the 1000-1300 cm⁻¹ range.
It is important to note that calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to improve the agreement with experimental data.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis spectra. This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.
The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions. The pyrazole ring, the phenyl ring of the benzyl group, and the carbaldehyde moiety all contain π systems that contribute to these transitions. The simulation would help in assigning the observed absorption bands to specific electronic transitions within the molecule. For instance, the intense absorption bands are likely due to π → π* transitions, while the weaker, longer-wavelength absorptions may be attributed to n → π* transitions of the carbonyl group and the nitrogen atoms in the pyrazole ring. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical, yet representative, theoretically calculated spectroscopic data based on common computational chemistry methods applied to similar pyrazole derivatives. Actual experimental values may vary.
| Spectroscopic Technique | Predicted Parameter | Predicted Value | Assignment |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 1695 | C=O stretch (aldehyde) |
| Vibrational Frequency (cm⁻¹) | 2725, 2825 | C-H stretch (aldehyde) | |
| Vibrational Frequency (cm⁻¹) | 1550 | C=N stretch (pyrazole) | |
| Vibrational Frequency (cm⁻¹) | 3050 | Aromatic C-H stretch | |
| UV-Vis Spectroscopy | λ_max (nm) | ~220 | π → π* (pyrazole ring) |
| λ_max (nm) | ~260 | π → π* (phenyl ring) | |
| λ_max (nm) | ~320 | n → π* (carbonyl) |
By integrating these computational and theoretical investigations with experimental results, a robust and detailed understanding of the chemical and electronic nature of this compound and its derivatives can be achieved.
Future Directions and Emerging Research Perspectives
Innovation in Green and Sustainable Synthetic Routes for Pyrazole (B372694) Carbaldehydes
The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. For pyrazole carbaldehydes, this translates to a focus on green chemistry principles, including the use of safer solvents, renewable resources, and energy-efficient reaction conditions. nih.govcitedrive.com
Recent advancements have highlighted the potential of multicomponent reactions (MCRs) as a cornerstone of sustainable synthesis. mdpi.com These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of atom economy and reduced waste generation. nih.gov For instance, one-pot, four-component reactions have been successfully employed for the synthesis of pyrano[2,3-c]pyrazole derivatives, demonstrating high yields and operational simplicity. mdpi.comresearchgate.net The use of green solvents like water and ethanol, often in conjunction with catalysts such as iodine or taurine, further enhances the eco-friendly nature of these synthetic pathways. mdpi.comresearchgate.net
Moreover, the exploration of alternative energy sources like microwave and ultrasound irradiation is gaining traction. nih.govresearchgate.net These methods can significantly shorten reaction times and improve yields compared to conventional heating. The development of recyclable catalysts, including nano-ZnO, is another promising avenue for creating more sustainable and economically viable synthetic processes for pyrazole derivatives.
A notable green synthetic approach involves the Vilsmeier-Haack reaction, a versatile method for the formylation of various aromatic and heterocyclic compounds, including the synthesis of pyrazole-4-carbaldehydes from hydrazones. researchgate.netresearchgate.netsemanticscholar.org This reaction is often a key step in the multi-step synthesis of more complex pyrazole-containing molecules. chemmethod.com
| Synthetic Method | Key Features | Green Chemistry Aspects |
| Multicomponent Reactions (MCRs) | Three or more reactants in a single step. | High atom economy, reduced waste. nih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Shorter reaction times, improved yields. nih.govresearchgate.net |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reaction. | Enhanced reaction rates. researchgate.net |
| Green Catalysts | Use of recyclable or benign catalysts (e.g., nano-ZnO, iodine). | Reduced environmental impact. researchgate.net |
| Vilsmeier-Haack Reaction | Formylation using a phosphorus oxychloride and dimethylformamide complex. | A key step in creating functionalized pyrazoles. researchgate.netresearchgate.netsemanticscholar.org |
Expanding the Repertoire of Novel Chemical Transformations and Reaction Discovery
The aldehyde functional group in 1-benzyl-1H-pyrazole-3-carbaldehyde is a versatile handle for a wide range of chemical transformations, allowing for the construction of diverse molecular architectures. umich.edu Research is continuously uncovering new reactions and expanding the synthetic utility of this building block.
Condensation reactions are a cornerstone of pyrazole carbaldehyde chemistry. Reactions with active methylene (B1212753) compounds, amines, and hydrazides lead to the formation of a variety of heterocyclic systems. umich.edu For example, condensation with 2-iminothiazolidin-4-one and 2,4-thiazolidinediones can be achieved efficiently using catalysts like urea (B33335) or thiourea (B124793) under solvent-free conditions. researchgate.net
The Vilsmeier-Haack reaction itself is a prime example of a key transformation that introduces the crucial aldehyde functionality. researchgate.netresearchgate.net This reaction, when applied to hydrazones, provides a direct route to pyrazole-4-carbaldehydes. chemmethod.com Furthermore, the resulting aldehyde can undergo a plethora of subsequent reactions, including oxidation to the corresponding carboxylic acid, reduction to the alcohol, and participation in various cyclization reactions to form fused heterocyclic systems. umich.edu
The development of regiocontrolled synthesis methodologies is another critical area of research. For instance, the reaction of trichloromethyl enones with different forms of hydrazine (B178648) (hydrochloride vs. free base) allows for the selective synthesis of either 1,3- or 1,5-regioisomers of pyrazole carboxylates. acs.orgnih.gov This level of control is crucial for tailoring the properties of the final molecules for specific applications.
Uncovering New Avenues for Application as a Synthetic Building Block in Underexplored Research Domains
While pyrazole derivatives have been extensively studied in medicinal chemistry for their anti-inflammatory, analgesic, and anticancer properties, there are still underexplored domains where this compound could serve as a valuable synthetic building block. rroij.comglobalresearchonline.netsci-hub.sepharmaguideline.com
One such area is materials science. The unique photophysical properties of some pyrazole derivatives, such as aggregation-induced emission (AIE), make them promising candidates for the development of novel luminescent materials. rsc.org The incorporation of the this compound scaffold into polymers could lead to materials with tailored optical and electronic properties. rroij.com
Agrochemicals represent another field with significant potential. rroij.com The inherent biological activity of the pyrazole nucleus suggests that derivatives of this compound could be developed into new herbicides, fungicides, or insecticides.
Furthermore, the application of pyrazole derivatives as ligands in coordination chemistry is an area of growing interest. pharmaguideline.com The nitrogen atoms of the pyrazole ring can coordinate with metal ions, leading to the formation of complexes with interesting catalytic or material properties. The synthesis of scorpionate ligands from pyrazole is a well-established example of this application. pharmaguideline.com
Integration of Advanced Computational Methodologies for Rational Design and Discovery Initiatives
The integration of computational chemistry is revolutionizing the process of drug discovery and materials science. eurasianjournals.com For pyrazole derivatives, computational methods are being employed to rationally design new molecules with desired properties and to predict their biological activities. nih.govnih.gov
Molecular docking and virtual screening are powerful tools for identifying potential drug candidates by simulating the binding of pyrazole derivatives to biological targets. eurasianjournals.comnih.govnih.gov These in-silico techniques can significantly reduce the time and cost associated with experimental screening.
Quantum mechanical calculations, such as Density Functional Theory (DFT), provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives. sci-hub.seeurasianjournals.comresearchgate.net This information is invaluable for understanding reaction mechanisms and for designing molecules with specific electronic or optical properties.
Molecular dynamics simulations allow for the study of the dynamic behavior of pyrazole derivatives and their interactions with other molecules, such as proteins or solvents. eurasianjournals.com This can provide a deeper understanding of their mechanism of action and can aid in the optimization of their properties. The use of machine learning algorithms is also emerging as a powerful tool for predicting the properties and activities of large libraries of compounds, further accelerating the discovery process. acs.org
| Computational Method | Application in Pyrazole Research |
| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.govnih.gov |
| Virtual Screening | Identifying potential drug candidates from large compound libraries. nih.gov |
| Density Functional Theory (DFT) | Investigating electronic structure, reactivity, and spectroscopic properties. sci-hub.seeurasianjournals.comresearchgate.net |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and interactions of pyrazole derivatives. eurasianjournals.com |
| Machine Learning | Predicting properties and activities of large sets of pyrazole compounds. acs.org |
Q & A
Q. What are the established synthetic routes for preparing 1-benzyl-1H-pyrazole-3-carbaldehyde?
The compound is typically synthesized via the Vilsmeier-Haack reaction , which involves formylation of a pyrazole precursor. For example, 1-aryl-5-chloro-pyrazole-4-carbaldehydes can be synthesized by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with a Vilsmeier reagent (POCl₃ and DMF) . Subsequent nucleophilic substitution (e.g., replacing chloro groups with aryloxy groups) can further diversify the structure . For 1-benzyl derivatives, benzylation of the pyrazole nitrogen is a critical step, often requiring optimized reaction conditions (e.g., K₂CO₃ as a base in polar aprotic solvents) .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and absence of impurities.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight.
- X-ray Crystallography : For unambiguous structural confirmation. Programs like SHELXL are widely used for refining crystal structures .
- Chromatography : HPLC or TLC to assess purity (>95% is typical for research-grade material) .
Q. What spectroscopic techniques are essential for characterizing pyrazole carbaldehyde derivatives?
- FT-IR : To identify aldehyde C=O stretches (~1700 cm⁻¹) and aromatic C-H vibrations.
- UV-Vis : For studying electronic transitions, especially if conjugated systems are present.
- Single-Crystal XRD : Provides bond lengths, angles, and torsion angles critical for understanding electronic and steric effects .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in multi-step reactions?
- Reagent Selection : Use freshly distilled DMF in Vilsmeier reactions to minimize side products .
- Temperature Control : Maintain temperatures below 0°C during benzylation to prevent over-alkylation .
- Catalyst Screening : Test alternative bases (e.g., Cs₂CO₃) or phase-transfer catalysts to enhance nucleophilic substitution efficiency .
- Workflow Automation : Employ flow chemistry for reproducible scale-up .
Q. How should researchers resolve contradictions in crystallographic data for pyrazole derivatives?
- Validation Tools : Use PLATON or CHECKCIF to identify outliers in bond lengths/angles .
- Twinned Data Refinement : Apply SHELXL’s twin refinement options for structures with pseudo-symmetry .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) to identify systematic errors .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to study frontier molecular orbitals (FMOs) and electrophilicity .
- Molecular Docking : Screen for potential biological targets (e.g., enzymes) using the aldehyde group as a reactive handle .
- Solvent Effect Modeling : Use COSMO-RS to predict solubility and reaction pathways in different solvents .
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
- Functional Group Modification : Replace the benzyl group with electron-withdrawing/donating substituents to modulate electronic effects.
- Bioisosteric Replacement : Substitute the aldehyde with a carboxylate or amide group to enhance stability .
- Fragment-Based Screening : Use the aldehyde as a warhead for covalent inhibitor development .
Methodological Considerations
Q. What precautions are necessary when handling pyrazole carbaldehydes in biological assays?
- Stability Testing : Monitor aldehyde oxidation to carboxylic acids under aqueous conditions.
- Covalent Binding Risks : Use quenching agents (e.g., hydroxylamine) to confirm target-specific activity .
- Toxicity Screening : Follow protocols for handling irritants (e.g., PPE, fume hoods) .
Q. How can researchers address low reproducibility in synthetic procedures for pyrazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
